

# Etripamil's Impact on Atrioventricular (AV) Nodal Conduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Etripamil** is a novel, intranasally administered, fast-acting L-type calcium channel blocker under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). [1] Its primary mechanism of action involves the modulation of atrioventricular (AV) nodal conduction, offering a potential for patient self-administration in a non-medical setting. This technical guide provides an in-depth analysis of the electrophysiological effects of **etripamil** on the AV node, supported by quantitative data from clinical trials and detailed experimental methodologies.

# Mechanism of Action: L-Type Calcium Channel Blockade in the AV Node

**Etripamil** is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels, which are crucial for the propagation of electrical signals through the AV node.[1] By blocking these channels, **etripamil** slows down the conduction of electrical impulses and prolongs the refractory period of the AV nodal tissue. This action effectively interrupts the re-entrant circuits that are the underlying cause of most PSVTs.[1]







Click to download full resolution via product page

Caption: Etripamil's signaling pathway in AV nodal cells.



## **Pharmacokinetics and Pharmacodynamics**

Intranasal administration of etripamil results in rapid absorption.[2]

| Parameter                                   | Value                                         | Source |  |
|---------------------------------------------|-----------------------------------------------|--------|--|
| Time to Maximal Plasma Concentration (Tmax) | 5-8.5 minutes                                 | [2]    |  |
| Onset of PR Interval<br>Prolongation (>10%) | 4-7 minutes (at doses ≥60 mg)                 |        |  |
| Duration of PR Interval Prolongation (>10%) | Approximately 45 minutes (at doses ≥60 mg)    |        |  |
| Terminal Half-life                          | ~1.5 hours (60 mg) to 2.5-3 hours (70-105 mg) | _      |  |

These pharmacokinetic and pharmacodynamic properties underscore **etripamil**'s potential as a rapid-acting, on-demand therapy for PSVT.

# Quantitative Electrophysiological Effects on AV Nodal Conduction

Clinical studies have quantified the impact of **etripamil** on various electrophysiological parameters of the AV node.

### **PR Interval Prolongation**

The PR interval on a surface electrocardiogram (ECG) is a surrogate measure of AV nodal conduction time. Phase 1 studies in healthy volunteers demonstrated a dose-dependent prolongation of the PR interval.

| Etripamil Dose | Mean Maximum PR<br>Interval Increase from<br>Baseline | Onset of >10% Increase |
|----------------|-------------------------------------------------------|------------------------|
| ≥ 60 mg        | > 10%                                                 | 4-7 minutes            |



Data from Phase 1 studies in healthy adults.

# **AV Nodal Effective Refractory Period (AVNERP) and Wenckebach Cycle Length**

The NODE-1 trial, a Phase 2 study conducted in an electrophysiology laboratory setting, provided direct evidence of **etripamil**'s effect on AV nodal refractoriness and conduction. An abstract from this study reported significant prolongation of the AVNERP and Wenckebach cycle length 15 minutes after administration, with minimal effect on the AH-interval.

### **High-Density Electroanatomic Mapping**

A case study within the NODE-1 trial utilized high-density electroanatomic mapping to visualize the effect of **etripamil** on the slow pathway in a patient with AV nodal reentrant tachycardia (AVNRT). Following administration of a 105 mg dose, there was a marked change in the AV block cycle length from a baseline of 330 ms to 550 ms at 3 minutes. This was accompanied by a loss of voltage in the slow pathway region, which gradually returned as the block cycle length improved over 30 minutes.

# Experimental Protocols Phase 1 Pharmacokinetic/Pharmacodynamic Studies

- Study Design: Randomized, double-blind, sequential dose-escalation, crossover studies (MSP-2017-1096 and NODE-102).
- Participants: Healthy adult volunteers.
- Drug Administration: Single intranasal doses of **etripamil**.
- Measurements:
  - Plasma concentrations of etripamil and its inactive metabolite were determined using validated bioanalytical assays.
  - Pharmacodynamic parameters, including PR interval, blood pressure, and heart rate, were continuously monitored.



• Pharmacokinetic parameters were calculated using noncompartmental methods.



Click to download full resolution via product page

**Caption:** Workflow for Phase 1 pharmacokinetic/pharmacodynamic studies.

### **NODE-1 Electrophysiology Study**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.
- Participants: Patients with a history of PSVT undergoing an electrophysiology study.
- Procedure:
  - Induction of sustained PSVT in the electrophysiology laboratory.
  - After 5 minutes of sustained PSVT, patients received a single intranasal dose of etripamil
     (35 mg, 70 mg, 105 mg, or 140 mg) or placebo.
  - Continuous ECG monitoring was performed.
  - The primary endpoint was the conversion of PSVT to sinus rhythm within 15 minutes.
- High-Density Mapping Sub-study: In a subset of patients, high-density electroanatomic
  mapping of the slow pathway region was performed at baseline and at specified time points
  after drug administration to assess changes in voltage and conduction properties.

## **Clinical Efficacy in Terminating PSVT**



Multiple clinical trials have demonstrated the efficacy of **etripamil** in the acute termination of PSVT.

| Trial    | Etripamil<br>Dose               | Primary<br>Endpoint                    | Etripamil<br>Conversion<br>Rate | Placebo<br>Conversion<br>Rate | p-value |
|----------|---------------------------------|----------------------------------------|---------------------------------|-------------------------------|---------|
| NODE-1   | 70-140 mg                       | Conversion at<br>15 min                | 65-95%                          | 35%                           | <0.05   |
| NODE-301 | 70 mg                           | Conversion at<br>30 min (post-<br>hoc) | 54%                             | 35%                           | 0.02    |
| RAPID    | 70 mg<br>(optional 2nd<br>dose) | Conversion at 30 min                   | 64.3%                           | 31.2%                         | <0.001  |
| NODE-302 | 70 mg                           | Conversion at 30 min                   | 60%                             | N/A (open-<br>label)          | N/A     |

These results support the potential for **etripamil** as a self-administered therapy to rapidly terminate PSVT episodes.

#### Conclusion

**Etripamil** demonstrates a potent and rapid effect on AV nodal conduction, primarily through the blockade of L-type calcium channels. This leads to a slowing of conduction and prolongation of the AV nodal refractory period, which are the key mechanisms for terminating re-entrant supraventricular tachycardias. The quantitative data from clinical and electrophysiology studies provide a strong rationale for its continued development as a novel, patient-administered treatment for PSVT. Further research may continue to elucidate the finer details of its electrophysiological effects and long-term safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. What is Etripamil used for? [synapse.patsnap.com]
- 2. Pharmacokinetics and Pharmacodynamics of Etripamil, an Intranasally Administered, Fast-Acting, Nondihydropyridine Calcium Channel Blocker PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Etripamil's Impact on Atrioventricular (AV) Nodal Conduction: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607387#etripamil-s-impact-on-atrioventricular-avnodal-conduction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com